5-Bromo-4-methyl-2-phenyl-pyridine

Catalog No.
S6630589
CAS No.
31686-64-3
M.F
C12H10BrN
M. Wt
248.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-2-phenyl-pyridine

CAS Number

31686-64-3

Product Name

5-Bromo-4-methyl-2-phenyl-pyridine

IUPAC Name

5-bromo-4-methyl-2-phenylpyridine

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

InChI

InChI=1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NUXIJRHGJXCNDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2

The exact mass of the compound 5-Bromo-4-methyl-2-phenyl-pyridine is 246.99966 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Availability

Potential Research Areas

Given the presence of a bromine atom and a phenyl group, 5-bromo-4-methyl-2-phenyl-pyridine could be a potential candidate for research in areas such as:

  • Medicinal chemistry: Bromine and phenyl substitutions are commonly found in various pharmaceuticals. Research could explore if this molecule exhibits any interesting biological properties [].
  • Organic synthesis: The molecule's structure presents functional groups that could be useful for further chemical transformations, potentially leading to more complex molecules of scientific interest [].

5-Bromo-4-methyl-2-phenyl-pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a phenyl group. Its chemical formula is C12H10BrNC_{12}H_{10}BrN, and it has a molecular weight of approximately 234.12 g/mol. The compound's structure features a six-membered aromatic ring with nitrogen, contributing to its unique chemical properties and reactivity.

, primarily due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions.
  • Suzuki Coupling: This compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic molecules by coupling with arylboronic acids .
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives, which are useful in medicinal chemistry .

5-Bromo-4-methyl-2-phenyl-pyridine exhibits significant biological activity. It has been identified as a potential inhibitor of various protein kinases, suggesting its role in modulating cell cycle control and potentially serving as an anticancer agent . Additionally, studies indicate that it may interact with specific enzymes involved in drug metabolism, impacting pharmacokinetics .

Several methods have been developed for synthesizing 5-Bromo-4-methyl-2-phenyl-pyridine:

  • Palladium-Catalyzed Cross-Coupling: Utilizing arylboronic acids in the presence of palladium catalysts to form the compound from simpler precursors.
  • Bromination of Pyridine Derivatives: Starting from 4-methyl-2-phenylpyridine, bromination can be performed using bromine or brominating agents under controlled conditions .
  • Functional Group Transformations: Various functional groups can be introduced or modified to yield the desired compound through multi-step synthesis involving protection and deprotection strategies.

5-Bromo-4-methyl-2-phenyl-pyridine has diverse applications:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds and potential drug candidates.
  • Material Science: Used in the development of organic semiconductors and photonic materials due to its electronic properties.
  • Chemical Research: Employed in synthetic organic chemistry for developing novel pyridine derivatives with enhanced properties.

Research indicates that 5-Bromo-4-methyl-2-phenyl-pyridine interacts with several biological targets:

  • Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates .
  • Binding Affinity Studies: Investigations into its binding affinity to various receptors have shown promising results for therapeutic applications.

5-Bromo-4-methyl-2-phenyl-pyridine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
5-Bromo-2-phenylpyridineContains bromine and phenyl groupPrimarily used for organic synthesis; less biological activity compared to 5-bromo compound .
4-Bromo-2-phenylpyridineBromine at the para positionDifferent substitution pattern affects reactivity and biological interactions .
5-Bromo-N-methylpyridin-3-aminesContains nitrogen substituentKnown for its role as kinase inhibitors; differing biological activity profile .
4-Methylpyridin-3-carboxylic acidCarboxylic acid functional groupMore polar; used in different biochemical applications compared to 5-bromo variant .

The unique combination of bromine, methyl, and phenyl groups in 5-Bromo-4-methyl-2-phenyl-pyridine contributes to its distinct reactivity and biological properties, making it a valuable target for further research in medicinal chemistry and material science.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

246.99966 g/mol

Monoisotopic Mass

246.99966 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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